(Rac)-Lisaftoclax

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

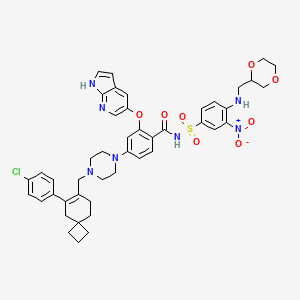

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBXDBIYRAPDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H48ClN7O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

882.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Lisaftoclax mechanism of action in apoptosis

An In-depth Technical Guide to the Mechanism of Action of (Rac)-Lisaftoclax in Apoptosis

Introduction

This compound (also known as APG-2575) is a novel, orally bioavailable, selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, where it plays a crucial role in promoting tumor cell survival by sequestering pro-apoptotic proteins.[2][4] Lisaftoclax is classified as a BH3 mimetic, meaning it mimics the BCL-2 homology domain 3 (BH3) of pro-apoptotic proteins to disrupt their interaction with BCL-2.[5][6][7] By selectively blocking BCL-2, lisaftoclax restores the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2][3] This guide provides a detailed examination of the molecular mechanism, quantitative parameters, and experimental validation of lisaftoclax's action in inducing apoptosis.

Core Mechanism of Action

The primary mechanism of action of lisaftoclax is the competitive inhibition of the BCL-2 protein, which unleashes the cell's intrinsic apoptotic machinery. This process can be broken down into several key steps:

-

Selective Binding to BCL-2: Lisaftoclax is designed to fit into the hydrophobic groove on the BCL-2 protein surface, a site normally occupied by the BH3 domain of pro-apoptotic proteins like BIM, BID, and PUMA.[5][6] It binds to BCL-2 with high affinity, effectively displacing these sequestered pro-death proteins.[5][6][7]

-

Disruption of BCL-2:BIM Complexes: A critical step in its action is the disruption of the complex between BCL-2 and the pro-apoptotic protein BIM (BCL-2‒like protein 11).[5][6][7] Preclinical studies have demonstrated that treatment with lisaftoclax leads to a time- and dose-dependent reduction in BCL-2:BIM complexes in cancer cells.[5][7][8]

-

Activation of BAX and BAK: Once liberated from BCL-2, pro-apoptotic BH3-only proteins like BIM are free to activate the effector proteins BAX (BCL-2–associated X protein) and BAK (BCL-2 homologous antagonist/killer).[5][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores. This event, known as MOMP, is a critical point-of-no-return in the apoptotic cascade.[5][6] Lisaftoclax treatment has been shown to compromise the mitochondrial outer membrane potential, a key indicator of MOMP.[5][6][7]

-

Caspase Cascade Activation: The pores created by BAX/BAK allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Initiator caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[9]

-

Execution of Apoptosis: The activated effector caspases carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP).[6][9] This leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

This entire process is BAX/BAK-dependent, as cells lacking both proteins are resistant to lisaftoclax-induced apoptosis.[5][8]

Quantitative Data Summary

The potency and selectivity of lisaftoclax have been quantified through various preclinical assays.

Table 1: Binding Affinity of Lisaftoclax to BCL-2 Family Proteins

| Protein | Binding Affinity (Ki) | Method |

| BCL-2 | < 0.1 nmol/L | Biochemical Binding Assay |

Data sourced from multiple preclinical studies.[5][6][7][8]

Table 2: In Vitro Cellular Activity of Lisaftoclax in BCL-2-Dependent Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nmol/L) |

| RS4;11 | Acute Lymphoblastic Leukemia | 3.6 |

| HL-60 | Acute Promyelocytic Leukemia | 2.4 |

| MV-4-11 | Acute Myeloid Leukemia | 1.9 |

IC₅₀ values represent the concentration of lisaftoclax required to inhibit cell growth by 50% and were determined from cell-based viability assays.[5]

Experimental Protocols

The characterization of lisaftoclax's mechanism of action relies on a suite of established molecular and cellular biology techniques.

-

Biochemical Binding Assays: To determine the binding affinity (Ki) of lisaftoclax to BCL-2 family proteins, competitive binding assays are employed. Typically, a fluorescently labeled BH3 peptide is incubated with the recombinant BCL-2 protein. Lisaftoclax is then added at varying concentrations, and its ability to displace the fluorescent peptide is measured, often using fluorescence polarization. The concentration at which 50% of the peptide is displaced (IC₅₀) is used to calculate the Ki value.

-

Cell Viability Assays: The anti-proliferative effect of lisaftoclax on cancer cell lines is measured using viability assays such as the Cell Counting Kit-8 (CCK-8) assay.[7] Cells are seeded in microplates and treated with a range of lisaftoclax concentrations for a set period (e.g., 4 days).[7] A reagent like WST-8 is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured with a spectrophotometer, and the results are used to calculate the IC₅₀ values.[7]

-

Immunoprecipitation and Western Blotting: To confirm the disruption of BCL-2:BIM complexes, co-immunoprecipitation followed by Western blotting is used.[5][7][8] Cells are treated with lisaftoclax and then lysed. An antibody against BCL-2 is used to pull down BCL-2 and any associated proteins from the lysate. The pulled-down proteins are then separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody against BIM to detect the amount of BIM that was bound to BCL-2. A reduction in the BIM signal in treated cells compared to controls indicates disruption of the complex.[5][7][8]

-

Apoptosis Assays (Annexin V Staining): The induction of apoptosis is commonly quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[9] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.[9]

-

Mitochondrial BH3 Profiling: This assay measures the "priming" of mitochondria for apoptosis.[5][6][7] Mitochondria are isolated from cells and exposed to various BH3 peptides. The release of cytochrome c is then measured. In lisaftoclax-treated cells, mitochondria are more "primed," meaning they release cytochrome c in response to lower concentrations of BH3 peptides, indicating that the apoptotic threshold has been lowered.[5][7][8]

Mandatory Visualization

The following diagrams illustrate the key mechanisms and workflows related to lisaftoclax.

Caption: The signaling cascade initiated by Lisaftoclax, leading to apoptosis.

Caption: A typical workflow for the preclinical and clinical evaluation of a BCL-2 inhibitor.

Caption: Logical flow demonstrating the selective action of Lisaftoclax on BCL-2 dependent cells.

Conclusion

This compound is a potent and highly selective BCL-2 inhibitor that effectively triggers the intrinsic apoptotic pathway in cancer cells.[5][6][7] Its mechanism is centered on its ability to act as a BH3 mimetic, competitively binding to BCL-2 and disrupting its sequestration of pro-apoptotic proteins like BIM.[5][6][7] This action leads to a cascade of downstream events, including BAX/BAK activation, mitochondrial outer membrane permeabilization, and caspase-mediated cell death.[5][6] The robust preclinical data, supported by detailed experimental validation, establishes a clear mechanism of action and provides a strong rationale for its ongoing investigation in clinical trials for the treatment of hematologic malignancies.[5][10]

References

- 1. targetedonc.com [targetedonc.com]

- 2. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor Lisaftoclax Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]

- 3. Pivotal Study of Lisaftoclax in R/R CLL/SLL Approved by the CDE - [ascentage.com]

- 4. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Novel BCL-2 Inhibitor APG-2575 Exerts Synthetic Lethality With BTK or MDM2-p53 Inhibitor in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

The Emergence of (Rac)-Lisaftoclax: A Technical Guide to its Discovery and Synthesis

Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] It is currently under investigation for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis process of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Evaluation

The discovery of Lisaftoclax stemmed from the need for BCL-2 inhibitors with improved safety profiles and more convenient dosing schedules compared to existing therapies. Computational modeling was instrumental in designing the lead compounds that would eventually lead to Lisaftoclax.

Binding Affinity and In Vitro Potency

Lisaftoclax has demonstrated high-affinity binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. This interaction disrupts the sequestration of pro-apoptotic proteins like BIM by BCL-2, thereby triggering programmed cell death in cancer cells.

| Parameter | Value | Target | Assay Type |

| Ki | < 0.1 nmol/L | BCL-2 | Biochemical Binding Assay |

| IC50 | 2 nM | Bcl-2 | Not Specified |

| IC50 | 5.9 nM | Bcl-xL | Not Specified |

Table 1: Binding Affinity and In Vitro Potency of Lisaftoclax.[1]

Cell-Based Assays

Preclinical studies have shown that Lisaftoclax exhibits potent antitumor activity across a range of hematologic cancer cell lines.

| Cell Line | Cancer Type | IC50 |

| RS4;11 | Acute Lymphoblastic Leukemia | 5.5 nM |

| Molm13 | Acute Myeloid Leukemia | 6.4 nM |

Table 2: Anti-proliferative Activity of Lisaftoclax in Hematologic Cancer Cell Lines.

Experimental Protocols

Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11, Toledo) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with increasing concentrations of Lisaftoclax or a vehicle control (e.g., DMSO) for 72 hours.

-

Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Lisaftoclax functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2. In many hematologic malignancies, BCL-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins such as BIM and preventing apoptosis. By binding to the BH3 groove of BCL-2, Lisaftoclax displaces BIM, which is then free to activate the pro-apoptotic effector proteins BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

Synthesis of this compound

The detailed, step-by-step synthesis of this compound is outlined in patent WO2018027097A1. While the full text of the patent providing the specific reaction conditions and yields for each step was not accessible through the performed searches, a putative synthetic scheme can be constructed based on the known chemical structure of Lisaftoclax and general principles of organic synthesis. The synthesis would likely involve the preparation of key intermediates followed by their coupling to assemble the final molecule.

Disclaimer: The following represents a high-level, putative synthetic pathway. The actual synthesis as described in the patent may vary.

The synthesis would likely proceed through the independent synthesis of three key fragments:

-

A spirocyclic aldehyde: This fragment contains the chloro-substituted phenyl ring and the spiro[3.5]nonene core.

-

A piperazine intermediate: A simple piperazine building block.

-

A complex sulfonamide: This fragment contains the pyrrolopyridine, the dioxane moiety, and the nitrophenylsulfonamide group.

The spirocyclic aldehyde and the piperazine intermediate would likely be coupled via reductive amination. The resulting secondary amine would then be coupled with the sulfonamide intermediate to yield the final product, this compound.

Clinical Development

Lisaftoclax has undergone extensive clinical evaluation to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with hematologic malignancies.

Phase 1 Clinical Trial Data

A first-in-human, open-label, global Phase 1 trial investigated Lisaftoclax in patients with relapsed or refractory CLL/SLL and other hematologic malignancies.

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | Not reached at doses up to 1,200 mg/day |

| Objective Response Rate (ORR) in R/R CLL/SLL | 63.6% (14 out of 22 evaluable patients) |

| Median Time to Response | 2 cycles |

| Common Grade ≥ 3 Adverse Events | Neutropenia (21.2%), Thrombocytopenia (13.5%), Anemia (9.6%) |

Table 3: Key Outcomes from the Phase 1 Clinical Trial of Lisaftoclax.

Experimental Workflow for Clinical Evaluation

The clinical development of Lisaftoclax follows a standard phased approach to ensure patient safety and demonstrate therapeutic efficacy.

Conclusion

This compound is a promising, novel BCL-2 inhibitor with a favorable preclinical and clinical profile. Its potent and selective inhibition of BCL-2 leads to the induction of apoptosis in hematologic cancer cells. Clinical trials have demonstrated its manageable safety profile and encouraging efficacy in patients with relapsed or refractory hematologic malignancies. The development of Lisaftoclax represents a significant advancement in the therapeutic landscape for patients with BCL-2-dependent cancers. Further investigation in ongoing and future clinical trials will continue to define its role in the treatment of these diseases.

References

(Rac)-Lisaftoclax: A Technical Overview of a Novel BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable, and potent selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a BH3 mimetic, it is designed to restore the natural process of programmed cell death (apoptosis) in cancer cells where BCL-2 is overexpressed. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C45H48ClN7O8S.[3] Its structure is characterized by a central benzamide core with multiple substituted ring systems.

| Property | Value | Source |

| Molecular Formula | C45H48ClN7O8S | PubChem[3] |

| Molecular Weight | 882.4 g/mol | PubChem[3] |

| IUPAC Name | 4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | PubChem[3] |

| CAS Number | 2651980-10-6 | MedchemExpress.com[2] |

| Appearance | Light yellow to yellow solid | MCE |

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

This compound functions as a selective BCL-2 inhibitor, disrupting the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BIM. In many hematologic malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of apoptosis. By binding to the BH3-binding groove of BCL-2 with high affinity, Lisaftoclax displaces BIM, which can then activate the pro-apoptotic effector proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptotic cell death.

Preclinical and Clinical Data

This compound has demonstrated robust anti-tumor activity in a range of preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various hematologic malignancies.

Preclinical Activity

| Parameter | Value | Cell Line/Model | Source |

| BCL-2 Binding Affinity (Ki) | < 0.1 nmol/L | Biochemical Assay | AACR Journals[4] |

| IC50 (BCL-2 dependent) | 5.5 nM | RS4;11 cells | MedchemExpress.com[5] |

| IC50 (BCL-xl dependent) | 6.4 nM | Molm13 cells | MedchemExpress.com[5] |

Clinical Efficacy

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Source |

| Relapsed/Refractory CLL/SLL | Monotherapy | 63.6% | PubMed Central[1] |

| Relapsed/Refractory CLL | Monotherapy (400, 600, 800 mg) | 73.3% | ASH Publications[6] |

| Treatment-Naïve MDS/CMML | Combination with Azacitidine | 64% | PR Newswire[7] |

| Relapsed/Refractory AML | Combination with Azacitidine | 39% - 50% | PR Newswire[7] |

| Treatment-Naïve WM | Combination with Ibrutinib | 90.9% | PR Newswire[8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are representative protocols for assays used to characterize this compound.

BCL-2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3-binding groove of BCL-2.

-

Reagents and Materials:

-

Recombinant human BCL-2 protein

-

Fluorescein-labeled Bak BH3 peptide (Flu-BakBH3)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound and other test compounds

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of BCL-2 protein and Flu-BakBH3 in assay buffer. The concentration of each should be optimized to yield a stable and robust fluorescence polarization signal.

-

Serially dilute this compound and control compounds in assay buffer.

-

In a 384-well plate, add the BCL-2/Flu-BakBH3 mixture to wells containing the diluted compounds.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in polarization, indicating displacement of the fluorescent probe, is used to calculate the IC50 value of the test compound.

-

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Reagents and Materials:

-

Hematologic cancer cell lines (e.g., RS4;11)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the number of viable cells and is used to calculate the IC50 of the compound.

-

Xenograft Model for Hematologic Malignancies

Patient-derived xenograft (PDX) models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

-

Materials and Methods:

-

Immunodeficient mice (e.g., NSG mice)

-

Human hematologic malignancy cells (cell lines or patient-derived cells)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject a suspension of human cancer cells into the flank (subcutaneously) or tail vein (intravenously for disseminated disease models) of the immunodeficient mice.

-

Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume regularly with calipers.

-

Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group according to the planned dosing schedule. The control group receives the vehicle.

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptosis markers).

-

Conclusion

This compound is a promising BCL-2 selective inhibitor with a well-defined mechanism of action and significant anti-tumor activity in preclinical and clinical settings for hematologic malignancies. Its oral bioavailability and manageable safety profile make it a strong candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this technical guide underscore the potential of this compound to become a valuable therapeutic option for patients with BCL-2-dependent cancers.

References

- 1. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C45H48ClN7O8S | CID 137355976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Ascentage Pharma Announces Clinical Data of Lisaftoclax, Which Shows Therapeutic Potential in Venetoclax-Refractory Patients, Selected for Oral Report at ASCO 2025 - [ascentage.com]

- 8. Live from ASCO 2024 | Ascentage Pharma Releases Updated Data Showing Promising Efficacy and Safety of Lisaftoclax in Patients with WM [prnewswire.com]

The Critical Role of Bcl-2 Family Proteins in Hematological Malignancies: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for normal tissue homeostasis. Dysregulation of these proteins is a hallmark of many cancers, particularly hematological malignancies, where it promotes cell survival and resistance to therapy. This technical guide provides an in-depth overview of the role of Bcl-2 family proteins in these diseases, with a focus on their signaling pathways, the consequences of their dysregulation, and the therapeutic strategies designed to target them.

The Bcl-2 Family: Arbiters of Cell Fate

The Bcl-2 family consists of pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization (MOMP), the point of no return in the intrinsic apoptotic cascade.[1] The balance between these opposing factions determines whether a cell lives or dies.

-

Anti-apoptotic Proteins: These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, contain up to four Bcl-2 homology (BH) domains (BH1-4). They function by sequestering their pro-apoptotic counterparts, preventing them from initiating apoptosis.[2][3]

-

Pro-apoptotic Proteins: This group is further divided into:

-

Effector Proteins: Bax and Bak, which possess BH1-3 domains, are the executioners of apoptosis. Upon activation, they oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors.[3][4]

-

BH3-only Proteins: This diverse group, including Bim, Bid, Puma, Noxa, and Bad, contains only the BH3 domain.[5] They act as sentinels of cellular stress and damage. They initiate apoptosis by either directly activating Bax and Bak or by binding to and inhibiting the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins.[2][4]

-

Dysregulation in Hematological Malignancies

In many hematological malignancies, the delicate balance between pro- and anti-apoptotic Bcl-2 family proteins is tipped in favor of survival. This is often achieved through the overexpression of anti-apoptotic proteins, which allows cancer cells to evade apoptosis and resist conventional chemotherapies.[4][6]

Chronic Lymphocytic Leukemia (CLL)

CLL is characterized by the accumulation of mature B lymphocytes. A hallmark of this disease is the high-level expression of the anti-apoptotic protein Bcl-2.[7][8] This overexpression is not typically due to the t(14;18) translocation common in follicular lymphoma, but rather to other mechanisms that lead to increased Bcl-2 transcription and protein stability.[9] The dependence of CLL cells on Bcl-2 for survival makes it a prime therapeutic target.

Acute Myeloid Leukemia (AML)

AML is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells. Overexpression of Bcl-2 is also a common feature in AML and is associated with a poor prognosis and resistance to chemotherapy.[6][10] Studies have shown that a high percentage of Bcl-2 positive cells in AML correlates with lower remission rates and shorter survival.[6]

Therapeutic Targeting of Bcl-2: The Advent of BH3 Mimetics

The critical role of Bcl-2 in promoting cancer cell survival has led to the development of a new class of drugs known as "BH3 mimetics." These small molecules are designed to mimic the action of BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis.[11][12]

Venetoclax (ABT-199) is a first-in-class, potent, and selective oral inhibitor of Bcl-2.[12][13] It has shown remarkable efficacy in treating hematological malignancies, particularly those highly dependent on Bcl-2 for survival.

Mechanism of Action of Venetoclax

Venetoclax selectively binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like Bim.[5][11] Once liberated, these proteins can activate Bax and Bak, leading to MOMP, caspase activation, and ultimately, apoptosis.[5][13]

Caption: Mechanism of action of Venetoclax.

Clinical Efficacy of Venetoclax

Clinical trials have demonstrated the significant efficacy of venetoclax, both as a monotherapy and in combination with other agents, in various hematological malignancies.

| Malignancy | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) | Reference |

| Relapsed/Refractory CLL | Venetoclax Monotherapy | 73.5% - 79% | 15.9% - 22% | [14][15] |

| Relapsed/Refractory CLL | Venetoclax + Rituximab | 86% | Not Specified | [16] |

| Previously Untreated CLL | Venetoclax + Obinutuzumab | 85% | 46% | [17] |

| Treatment-Naïve AML (unfit for intensive chemo) | Venetoclax + Azacitidine | 66.4% (Composite CR) | 36.7% | [18][19] |

Median Overall Survival in Treatment-Naïve AML (VIALE-A Trial) [18][19][20]

| Treatment Arm | Median Overall Survival |

| Venetoclax + Azacitidine | 14.7 months |

| Placebo + Azacitidine | 9.6 months |

Experimental Protocols for Studying Bcl-2 Family Proteins

A variety of experimental techniques are employed to investigate the expression, interactions, and function of Bcl-2 family proteins.

Quantification of Bcl-2 Protein Expression

Western Blotting: A standard technique to detect and quantify specific proteins in a sample.

-

Protocol Outline:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the Bcl-2 family protein of interest (e.g., anti-Bcl-2, anti-Mcl-1).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).

-

Flow Cytometry: Allows for the quantification of intracellular protein expression on a single-cell level.

-

Protocol Outline:

-

Cell Preparation: Harvest and wash cells.

-

Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with methanol or a commercial saponin-based buffer to allow antibody entry.[22][23]

-

Antibody Staining: Incubate cells with a fluorescently-labeled primary antibody against the target Bcl-2 family protein or an unlabeled primary followed by a fluorescently-labeled secondary antibody.

-

Data Acquisition: Analyze stained cells on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the Bcl-2 protein staining.

-

Assessing Mitochondrial Priming: BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, known as "mitochondrial priming."[24] It assesses the sensitivity of mitochondria to a panel of synthetic BH3 peptides derived from various BH3-only proteins.

-

Experimental Workflow:

Caption: BH3 Profiling Experimental Workflow.

Intrinsic Apoptosis Signaling Pathway

The intrinsic pathway of apoptosis is a complex signaling cascade that is tightly regulated by the Bcl-2 family of proteins at the level of the mitochondria.

Caption: Intrinsic Apoptosis Signaling Pathway.

Mechanisms of Resistance to Bcl-2 Inhibition

Despite the success of venetoclax, both intrinsic and acquired resistance can occur. The primary mechanisms of resistance involve the upregulation of other anti-apoptotic proteins, such as Mcl-1 and Bcl-xL, which can compensate for the inhibition of Bcl-2.[11] Additionally, mutations in the BH3-binding groove of Bcl-2 can reduce the binding affinity of venetoclax, leading to decreased efficacy.[11]

Future Directions

The targeting of Bcl-2 family proteins has revolutionized the treatment of several hematological malignancies. Future research will focus on:

-

Developing novel BH3 mimetics that can overcome resistance, including dual inhibitors and Mcl-1 or Bcl-xL specific inhibitors.

-

Identifying predictive biomarkers to better select patients who are most likely to respond to Bcl-2 targeted therapies.

-

Exploring rational combination strategies to enhance the efficacy of BH3 mimetics and prevent the emergence of resistance.

The continued exploration of the intricate roles of Bcl-2 family proteins in cancer will undoubtedly pave the way for more effective and personalized therapies for patients with hematological malignancies.

References

- 1. labs.dana-farber.org [labs.dana-farber.org]

- 2. Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct interaction of Bax and Bak proteins with Bcl-2 homology domain 3 (BH3)-only proteins in living cells revealed by fluorescence complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High expression of bcl-2 protein in acute myeloid leukemia cells is associated with poor response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Surface Expression of Bcl-2 in Chronic Lymphocytic Leukemia and Other B-cell Leukemias and Lymphomas without a Breakpoint t(14;18) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Absence of BCL-2 Expression Identifies a Subgroup of AML with Distinct Phenotypic, Molecular, and Clinical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 13. What is the mechanism of Venetoclax? [synapse.patsnap.com]

- 14. Efficacy of venetoclax in relapsed chronic lymphocytic leukemia is influenced by disease and response variables - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VENCLEXTA® (venetoclax tablets) | Secondary Endpoint Data for CLL/SLL [venclextahcp.com]

- 18. onclive.com [onclive.com]

- 19. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sustained OS Benefit with Venetoclax and Azacitidine for AML | Blood Cancers Today [bloodcancerstoday.com]

- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 22. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 24. content.sph.harvard.edu [content.sph.harvard.edu]

Understanding the Racemic Nature of (Rac)-Lisaftoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[1][2] It is currently under investigation for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The designation "(Rac)" signifies that Lisaftoclax is administered as a racemic mixture, meaning it consists of an equal one-to-one mixture of two enantiomers. This technical guide provides an in-depth exploration of the racemic nature of Lisaftoclax, its implications for drug development, and the methodologies used to characterize and resolve such compounds.

While specific public data differentiating the pharmacological properties of the individual enantiomers of Lisaftoclax are not available, this guide will delve into the fundamental principles of chirality in drug action and present generalized experimental protocols that are foundational for the analysis of racemic compounds like Lisaftoclax.

The Significance of Chirality in Drug Development

Many pharmaceuticals, including Lisaftoclax, are chiral molecules, meaning they exist as non-superimposable mirror images of each other, known as enantiomers (typically designated as R- and S-isomers). While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their biological activity.

Biological systems, being inherently chiral (composed of L-amino acids and D-sugars), often interact differently with each enantiomer of a drug. This can lead to variations in:

-

Pharmacodynamics: One enantiomer may exhibit the desired therapeutic activity, while the other may be less active, inactive, or even responsible for adverse effects.

-

Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, leading to different plasma concentrations and durations of action.[3][4]

Therefore, the decision to develop a drug as a racemate or as a single enantiomer is a critical one in the drug development process, with regulatory agencies often requiring justification for the choice.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting the Bcl-2 protein.[1][2] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. By binding to a hydrophobic groove on Bcl-2, Lisaftoclax mimics the action of pro-apoptotic BH3-only proteins (like BIM), thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like BIM, BAK, and BAX.[1][2][5] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.

dot

Caption: Signaling pathway of this compound inducing apoptosis.

Quantitative Data for this compound

The following table summarizes the publicly available quantitative data for the racemic mixture of Lisaftoclax. It is important to note that this data does not distinguish between the activities of the individual enantiomers.

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Ki) | < 0.1 nM | Bcl-2 | [1][2] |

| IC50 | 2 nM | Bcl-2 | [6] |

| IC50 | 5.9 nM | Bcl-xL | [6] |

| IC50 | 5.5 nM | RS4;11 (Bcl-2 dependent) | [6] |

| IC50 | 6.4 nM | Molm13 (Bcl-xL dependent) | [6] |

Experimental Protocols

Chiral Separation of this compound

The separation of enantiomers is a critical step in assessing their individual pharmacological properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[7][8] While a specific validated method for Lisaftoclax is not publicly available, the following protocol provides a representative starting point for method development.

Objective: To resolve the R- and S-enantiomers of this compound using chiral HPLC.

Materials and Equipment:

-

This compound reference standard

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

-

HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)

-

HPLC system with a UV detector

-

Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralpak® or Lux® series)

Method Development Workflow:

-

Column Screening:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol/acetonitrile).

-

Screen a variety of chiral columns (e.g., amylose-based and cellulose-based CSPs) with different mobile phases.

-

Normal Phase Mode: Start with a mobile phase of hexane/isopropanol (90:10 v/v). If no separation is observed, vary the ratio and try other alcohol modifiers like ethanol.

-

Reversed-Phase Mode: Use mobile phases such as acetonitrile/water or methanol/water with an acidic modifier like 0.1% trifluoroacetic acid.[9]

-

Polar Organic Mode: Employ polar solvents like methanol, ethanol, or acetonitrile as the mobile phase.[7]

-

-

Optimization:

-

Once partial separation is achieved on a particular column, optimize the mobile phase composition to improve resolution.

-

Adjust the ratio of the strong and weak solvents.

-

Evaluate the effect of additives (e.g., acids or bases) on peak shape and resolution.

-

Optimize the flow rate and column temperature.

-

-

Method Validation (Abbreviated):

-

Specificity: Ensure no interfering peaks are present at the retention times of the enantiomers.

-

Linearity: Establish a linear relationship between the concentration and the peak area for each enantiomer.

-

Precision: Assess the repeatability of the measurement.

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

-

dot

Caption: Workflow for chiral HPLC method development.

In Vitro Activity Assays

Once the enantiomers are separated, their biological activity can be assessed using various in vitro assays.

1. Bcl-2 Binding Affinity Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):

-

Principle: This assay measures the direct binding of each enantiomer to the Bcl-2 protein.

-

Protocol Outline:

-

Recombinant Bcl-2 protein is incubated with a fluorescently labeled BH3 peptide.

-

Varying concentrations of each Lisaftoclax enantiomer are added.

-

The displacement of the fluorescent peptide by the enantiomer is measured, and the Ki or IC50 value is determined.

-

2. Cell Viability/Cytotoxicity Assay (e.g., MTS or CellTiter-Glo®):

-

Principle: This assay determines the concentration of each enantiomer required to inhibit the growth of or kill cancer cells.

-

Protocol Outline:

-

Culture Bcl-2 dependent cancer cell lines (e.g., RS4;11).

-

Treat the cells with a range of concentrations of each enantiomer for a specified time (e.g., 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence).

-

Calculate the IC50 value for each enantiomer.

-

Conclusion

This compound is a promising Bcl-2 inhibitor with a racemic chemical structure. While the specific activities of its individual enantiomers are not publicly documented, understanding the principles of chirality is paramount for a comprehensive evaluation of its therapeutic potential. The development of a robust chiral separation method is the first and most critical step in dissecting the contribution of each enantiomer to the overall pharmacological profile of the drug. The experimental workflows provided in this guide offer a foundational approach for researchers to undertake such investigations, which are essential for a complete understanding of the structure-activity relationship of this compound and for the future development of potentially more refined, single-enantiomer therapeutics.

References

- 1. Safety, tolerability, and pharmacokinetics of lisaftoclax (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective pharmacokinetics and metabolism of the enantiomers of cyclophosphamide. Preliminary results in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. phenomenex.com [phenomenex.com]

In Silico Modeling of (Rac)-Lisaftoclax Binding to Bcl-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of (Rac)-Lisaftoclax's binding to the anti-apoptotic protein Bcl-2. Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and selective inhibitor of Bcl-2, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, making it a critical target for cancer therapy.[3][4] This document details the computational methodologies used to predict and analyze the binding interaction, summarizes key quantitative data, and outlines the experimental protocols for validation. Furthermore, it visualizes the relevant biological pathways and experimental workflows to provide a comprehensive understanding of Lisaftoclax's mechanism of action.

Introduction to Lisaftoclax and Bcl-2

Lisaftoclax is a potent BH3 mimetic that selectively binds to the BH3-binding groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like BIM.[5][6] This disruption unleashes pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[2] Computational modeling played a crucial role in the design and optimization of Lisaftoclax, enabling the prediction of its binding mode and affinity for Bcl-2.[7][8]

The B-cell lymphoma 2 (Bcl-2) protein is a central player in the regulation of apoptosis, or programmed cell death.[4] It belongs to a family of proteins that control the permeability of the mitochondrial outer membrane.[9] Anti-apoptotic members of this family, like Bcl-2, prevent the release of cytochrome c from the mitochondria, a critical step in the activation of the apoptotic cascade.[10] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of Lisaftoclax.

Table 1: Binding Affinity of Lisaftoclax for Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) |

| Bcl-2 | < 0.1 nM[2][6][7] |

Table 2: In Vitro Cellular Activity of Lisaftoclax

| Cell Line | Cancer Type | IC50 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 5.5 nM[11] |

| MOLM-13 | Acute Myeloid Leukemia | 6.4 nM (Bcl-xL dependent)[11] |

In Silico Modeling Protocol: Molecular Docking

This section outlines a detailed protocol for the in silico molecular docking of this compound to the Bcl-2 protein, based on methodologies described in the literature.[6][7]

Objective: To predict the binding conformation and affinity of this compound within the BH3-binding groove of Bcl-2.

Materials:

-

Software: Molecular Operating Environment (MOE), Genetic Optimisation for Ligand Docking (GOLD) program (version 5.6.2 or similar).[6]

-

Protein Structure: Crystal structure of Bcl-2 in complex with a known ligand (e.g., PDBID: 4LVT for Bcl-2 complexed with navitoclax).[6]

-

Ligand Structure: 3D structure of this compound.

Methodology:

-

Protein Preparation:

-

Load the Bcl-2 crystal structure (PDBID: 4LVT) into the modeling software.

-

Remove the co-crystallized ligand (navitoclax) and any water molecules or other non-essential heteroatoms.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Perform energy minimization on the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder or retrieve it from a chemical database like PubChem.[12]

-

Assign appropriate atom types and charges to the ligand.

-

Perform energy minimization on the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on Bcl-2 based on the location of the co-crystallized ligand in the template structure.

-

Utilize the GOLD program for the docking simulation.

-

Employ a template docking protocol, imposing distance constraints (e.g., 1.5–3.5 Å with a force constant of 5.0 kcal/mol/Ų) between specific atoms on Lisaftoclax and key interacting residues on Bcl-2 (e.g., D137, W141, R143, G191, V89, L94, and S102).[6]

-

Set the center of the binding site based on the template ligand.

-

Run the genetic algorithm-based docking process to generate a series of possible binding poses for Lisaftoclax.

-

-

Pose Analysis and Scoring:

-

Analyze the generated docking poses based on their scoring functions (e.g., GoldScore, ChemScore).

-

Visually inspect the top-ranked poses to assess the quality of the binding interactions, such as hydrogen bonds and hydrophobic contacts with key residues in the BH3-binding groove.

-

Superpose the predicted Lisaftoclax/Bcl-2 complex model onto the crystal structure of another Bcl-2 inhibitor complex (e.g., venetoclax/Bcl-2) to compare binding modes and identify key differences.[6]

-

Experimental Validation Protocols

This section provides an overview of the key experimental protocols used to validate the in silico findings.

Biochemical Binding Assay (e.g., Competitive Binding Assay)

Objective: To quantitatively determine the binding affinity (Ki) of Lisaftoclax for Bcl-2.

Methodology:

-

A fluorescently labeled BH3 peptide that binds to Bcl-2 is used as a probe.

-

Recombinant Bcl-2 protein is incubated with the fluorescent probe.

-

Increasing concentrations of Lisaftoclax are added to the mixture.

-

The displacement of the fluorescent probe by Lisaftoclax is measured by a change in fluorescence polarization or other suitable detection methods.

-

The data is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Apoptosis Assays

Objective: To assess the pro-apoptotic activity of Lisaftoclax in cancer cell lines.

Methodology:

-

Cell Culture: Culture hematologic cancer cell lines known to be dependent on Bcl-2 for survival (e.g., RS4;11).

-

Treatment: Treat the cells with increasing concentrations of Lisaftoclax for a specified period (e.g., 24 hours).

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis) and analyze by flow cytometry.

-

Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

-

-

Data Analysis: Determine the percentage of apoptotic cells or the level of caspase activation at different concentrations of Lisaftoclax to calculate the EC50 or IC50 values.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Bcl-2 Signaling Pathway and the Mechanism of Action of Lisaftoclax.

Caption: Workflow for In Silico Modeling of Lisaftoclax Binding to Bcl-2.

Conclusion

The in silico modeling of this compound binding to Bcl-2 has been instrumental in understanding its mechanism of action and has guided its development as a potent and selective anti-cancer agent. The computational predictions, supported by robust experimental validation, confirm that Lisaftoclax effectively mimics the action of pro-apoptotic BH3-only proteins, leading to the induction of apoptosis in Bcl-2-dependent cancer cells. This integrated approach of computational and experimental techniques serves as a powerful paradigm in modern drug discovery and development.

References

- 1. Lisaftoclax | C45H48ClN7O8S | CID 137355972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Bcl-2 Inhibitor Lisaftoclax Wins China Approval for CLL/SLL Treatment | AAPG Stock News [stocktitan.net]

- 4. Bcl-2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | C45H48ClN7O8S | CID 137355976 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Rac)-Lisaftoclax: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Lisaftoclax (APG-2575), a novel investigational agent in oncology. We will explore its target protein, the associated signaling pathway, quantitative measures of its activity, and the experimental protocols used for its characterization.

Core Concepts: Target Protein and Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4][5] The designation "(Rac)" indicates that the compound is a racemic mixture.[6][7] BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[3]

The primary mechanism of action for Lisaftoclax is as a BH3 mimetic. It competitively binds to the BCL-2 homology 3 (BH3) domain-binding groove of the BCL-2 protein with high affinity.[1][5] This action displaces pro-apoptotic proteins, such as BIM (BCL-2-like protein 11), which are normally sequestered by BCL-2.[1][5] The release of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to the initiation of the intrinsic apoptotic pathway.[1][5]

Signaling Pathway: Induction of Apoptosis

Lisaftoclax triggers a cascade of events culminating in programmed cell death. The signaling pathway is initiated by the disruption of the BCL-2:BIM complex in the cytoplasm.[1][5]

-

Inhibition of BCL-2: Lisaftoclax occupies the BH3-binding groove of BCL-2.

-

Release of Pro-Apoptotic Proteins: This binding event liberates pro-apoptotic proteins like BIM.

-

Mitochondrial Translocation: Freed BIM translocates from the cytosol to the mitochondria.[1][5]

-

Activation of BAX/BAK: At the mitochondrial outer membrane, BIM activates BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize, forming pores in the mitochondrial outer membrane. This compromises the mitochondrial membrane potential.[1][5]

-

Cytochrome c Release: The pores facilitate the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3.

-

Apoptosis: The executioner caspases orchestrate the dismantling of the cell, leading to apoptosis.[1][5]

While Lisaftoclax's primary target is BCL-2, it's worth noting the broader context of cell survival signaling. The Rac family of small Rho GTPases has been shown to play a role in regulating the expression of BCL-2 family proteins, thereby influencing cell survival.[8][9] However, there is currently no evidence to suggest that Lisaftoclax directly targets the Rac signaling pathway.

Quantitative Data

The potency and selectivity of Lisaftoclax have been quantified through various biochemical and cell-based assays.

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Ki) | BCL-2 | < 0.1 nM | [1][5] |

| IC50 | BCL-2 | 2 nM | [6][10][11] |

| IC50 | BCL-xL | 5.9 nM | [6][10][11] |

| Cellular IC50 | RS4;11 (BCL-2 dependent) | 5.5 nM | [11] |

| Cellular IC50 | Molm13 (BCL-xL dependent) | 6.4 nM | [11] |

Experimental Protocols

The characterization of this compound involves a suite of specialized assays to determine its binding affinity, mechanism of action, and cellular effects.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Affinity

This assay is used to measure the binding affinity of Lisaftoclax to BCL-2.

Principle: HTRF is a FRET-based technology that uses a long-lifetime fluorescent donor (e.g., Europium cryptate) and an acceptor fluorophore.[4][5][12] When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This assay can be run in a competitive binding format.

Generalized Protocol:

-

Reagents: GST-tagged BCL-2 protein, anti-GST-Tb (donor), FAM-labeled BH3 peptide (e.g., FAM-Bak/Bad) (acceptor), assay buffer.[13]

-

Procedure: a. Serially dilute Lisaftoclax to create a range of concentrations. b. In a microplate, incubate GST-tagged BCL-2 with varying concentrations of Lisaftoclax.[13] c. Add the FAM-labeled BH3 peptide to the wells. Lisaftoclax will compete with the peptide for binding to BCL-2. d. Add the anti-GST-Tb antibody, which binds to the GST-tag on BCL-2. e. Incubate to allow the binding to reach equilibrium.[13] f. Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. A decrease in the acceptor signal indicates displacement of the FAM-peptide by Lisaftoclax.

-

Data Analysis: The IC50 value is determined by plotting the HTRF signal against the logarithm of the Lisaftoclax concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics (association and dissociation rates) of Lisaftoclax to BCL-2.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[14] A ligand (e.g., BCL-2) is immobilized on the chip, and the analyte (Lisaftoclax) is flowed over the surface. Binding of the analyte causes a change in mass, which alters the refractive index, and this change is measured in real-time.[14]

Generalized Protocol:

-

Immobilization: a. Activate the surface of a sensor chip. b. Covalently immobilize recombinant BCL-2 protein onto the chip surface to a desired density.[8] c. Deactivate any remaining active groups on the surface.

-

Binding Analysis: a. Flow a running buffer over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of Lisaftoclax over the surface and monitor the binding response (association phase).[3] c. Switch back to the running buffer and monitor the decrease in signal as Lisaftoclax dissociates from BCL-2 (dissociation phase).[3] d. Regenerate the sensor surface to remove all bound analyte before the next injection.[8]

-

Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Cell Viability (MTT/MTS) Assay

This assay determines the cytotoxic effect of Lisaftoclax on hematologic cancer cell lines.

Principle: The MTT (or MTS) assay is a colorimetric assay that measures cellular metabolic activity.[1][10] Viable cells with active mitochondria reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by measuring its absorbance.[16][17]

Generalized Protocol:

-

Cell Seeding: Seed hematologic cancer cells (e.g., RS4;11) in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of Lisaftoclax and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[17]

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Conclusion

This compound is a promising BCL-2 inhibitor with a well-defined mechanism of action centered on the induction of apoptosis. Its high potency and selectivity, as demonstrated through rigorous in vitro assays, underscore its potential as a therapeutic agent for hematologic malignancies. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in patients.[13][15][16][17]

References

- 1. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. This compound | C45H48ClN7O8S | CID 137355976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dhvi.duke.edu [dhvi.duke.edu]

- 9. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. youtube.com [youtube.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. 2.4. Viability Assays [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Assessing (Rac)-Lisaftoclax Efficacy Using Dynamic BH3 Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction (Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and selective B-cell lymphoma 2 (Bcl-2) inhibitor. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3][4] This family includes pro-survival members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (including effectors like BAX/BAK and "BH3-only" proteins like BIM, BAD, and PUMA).[2][3][5] In many hematologic malignancies, cancer cells overexpress pro-survival proteins like Bcl-2, which sequester pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.[6][7]

Lisaftoclax acts as a BH3 mimetic, binding with high affinity to the BH3 groove of the Bcl-2 protein.[6][8] This action displaces pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase-mediated cell death.[6][7]

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming".[9][10] By exposing permeabilized cells to a panel of synthetic BH3 peptides, the assay can determine which pro-survival Bcl-2 family members are critical for maintaining the survival of that cell.[9][11] Dynamic BH3 Profiling (DBP) extends this principle by measuring the change in apoptotic priming after a short-term exposure to a therapeutic agent like Lisaftoclax.[12][13] An increase in priming following drug treatment indicates an effective on-target engagement and predicts subsequent apoptosis.[13] This application note provides a detailed protocol for using DBP to assess the efficacy of this compound.

Signaling Pathway of Lisaftoclax-Induced Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway and the mechanism of action for Lisaftoclax. In cancer cells dependent on Bcl-2, pro-apoptotic proteins like BIM are sequestered, preventing apoptosis. Lisaftoclax disrupts this interaction, freeing BIM to activate BAX/BAK, which permeabilizes the mitochondrial outer membrane, leading to cell death.

Caption: Mechanism of Lisaftoclax in the intrinsic apoptosis pathway.

Experimental Workflow for Dynamic BH3 Profiling

The general workflow involves treating cells with Lisaftoclax, selectively permeabilizing the plasma membrane, exposing the intact mitochondria to BH3 peptides, and quantifying cytochrome c release via flow cytometry.

Caption: Flowchart of the Dynamic BH3 Profiling (DBP) experiment.

Detailed Protocol: Dynamic BH3 Profiling by Flow Cytometry

This protocol is adapted from established methods and is intended for assessing the on-target activity of this compound in cell lines.[14][15][16]

I. Materials and Reagents

-

Cells: Suspension or adherent cancer cell lines of interest (e.g., RS4;11 for Bcl-2 dependency).

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -80°C.

-

BH3 Peptides: Synthetic peptides (e.g., BIM, BAD, HRK, NOXA) dissolved in DMSO. Store at -80°C.

-

Mitochondrial Experiment Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM Succinate.

-

Digitonin: High-purity stock (e.g., 8 mg/mL in DMSO).

-

Fixative: 4% or 8% Paraformaldehyde (PFA) in PBS.

-

Staining Buffer: PBS with 1% BSA.

-

Antibody: Alexa Fluor 647 (or similar) conjugated Anti-Cytochrome c antibody.

-

Controls: DMSO (vehicle), Alamethicin (positive control for 100% MOMP).

II. Experimental Procedure

Step 1: Cell Treatment

-

Seed cells in appropriate culture plates at a density that maintains log-phase growth throughout the experiment.

-

Treat cells with this compound at desired concentrations (e.g., 1 nM - 1 µM) or with a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time, typically between 4 and 24 hours. The goal is to induce signaling changes before widespread apoptosis occurs.

Step 2: Digitonin Titration (Critical Optimization) This step should be performed for each new cell line to find the optimal concentration that permeabilizes the plasma membrane without disrupting the mitochondrial outer membrane.

-

Resuspend untreated cells in MEB.

-

Prepare a serial dilution of digitonin (e.g., final concentrations from 0.0005% to 0.008%).[15][17]

-

Expose cells to the digitonin dilutions for 5-10 minutes.

-

Assess permeabilization using Trypan Blue. The lowest concentration that permeabilizes >95% of cells is optimal for the assay.

Step 3: BH3 Peptide Exposure

-

Harvest and wash the Lisaftoclax- and vehicle-treated cells with cold PBS.

-

Resuspend cells in cold MEB at a concentration of ~1-2 x 10^6 cells/mL.

-

In a 96-well V-bottom plate, add 25 µL of cell suspension to each well.

-

Add 25 µL of 2x concentrated BH3 peptides (or controls) prepared in MEB containing 2x the optimal digitonin concentration. This initiates the permeabilization and peptide exposure simultaneously.

-

Example peptides: BIM (0.1, 1, 10 µM), BAD (10 µM), NOXA (100 µM).

-

Controls: DMSO (baseline mitochondrial health), Alamethicin (100% cytochrome c release).

-

-

Mix gently and incubate for 60 minutes at room temperature, protected from light.[16]

Step 4: Fixation and Immunostaining

-

Fix the cells by adding 50 µL of 4% PFA (final concentration 2%) to each well.

-

Incubate for 20 minutes at room temperature.

-

Wash cells twice with 150 µL of Staining Buffer.

-

Resuspend cells in 100 µL of Staining Buffer containing the anti-cytochrome c antibody at the manufacturer's recommended concentration.

-

Incubate for 60 minutes at room temperature or overnight at 4°C, protected from light.

Step 5: Flow Cytometry

-

Wash cells once with Staining Buffer.

-

Resuspend cells in 150 µL of PBS for analysis.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the cytochrome c signal (e.g., in the APC channel for Alexa Fluor 647).

III. Data Analysis and Interpretation

-

Gate on the single-cell population using forward and side scatter.

-

Determine the geometric mean fluorescence intensity (MFI) for cytochrome c staining in each condition.

-

Calculate the percentage of cytochrome c release for each peptide treatment: % Release = 100 * (1 - (MFI_Peptide - MFI_Alamethicin) / (MFI_DMSO - MFI_Alamethicin))

-

The "% Release" is equivalent to the "% Priming". A high % priming with the BAD peptide indicates dependence on Bcl-2 and/or Bcl-xL.

-

Calculate the Δ Priming to assess the effect of Lisaftoclax: Δ Priming = % Priming (Lisaftoclax-treated) - % Priming (Vehicle-treated)

-

Interpretation: A positive Δ Priming value indicates that Lisaftoclax treatment has increased the cell's apoptotic priming, demonstrating effective on-target inhibition of Bcl-2. This functional response is a strong predictor of eventual cell death.

Data Presentation

The following tables present hypothetical but representative data to illustrate how BH3 profiling results are interpreted.

Table 1: Static BH3 Profiling Predicts Lisaftoclax Sensitivity

This table shows how baseline apoptotic priming in different cell lines correlates with sensitivity to Lisaftoclax. High priming with the BAD peptide suggests Bcl-2 dependence and predicts a low IC50 value for Lisaftoclax.

| Cell Line | Primary Anti-Apoptotic Dependency | % Priming (BIM 10µM) | % Priming (BAD 10µM) | % Priming (NOXA 100µM) | Lisaftoclax IC50 (nM) | Predicted Sensitivity |

| RS4;11 | Bcl-2 | 85% | 75% | 10% | < 5 nM | Sensitive |

| MOLM-13 | Bcl-xL | 80% | 65% | 15% | > 1000 nM | Resistant |

| MV-4-11 | Bcl-2 | 90% | 82% | 12% | < 10 nM | Sensitive |

| H929 | Mcl-1 | 70% | 15% | 60% | > 1000 nM | Resistant |

Table 2: Dynamic BH3 Profiling (DBP) Demonstrates On-Target Activity of Lisaftoclax

This table shows the change in priming in the Bcl-2 dependent RS4;11 cell line after a 4-hour treatment with Lisaftoclax. The increase in priming (positive Δ Priming) confirms that the drug is effectively inhibiting Bcl-2.

| Treatment (4 hours) | Peptide | % Priming (Mean ± SD) | Δ Priming vs. Vehicle | Interpretation |

| Vehicle (0.1% DMSO) | BAD (10µM) | 45.2 ± 3.1% | - | Baseline Priming |

| This compound (100 nM) | BAD (10µM) | 78.6 ± 4.5% | +33.4% | Strong on-target effect |

| Vehicle (0.1% DMSO) | NOXA (100µM) | 8.1 ± 1.5% | - | Low Mcl-1 dependence |

| This compound (100 nM) | NOXA (100µM) | 9.5 ± 2.0% | +1.4% | No significant shift to Mcl-1 |

Logical Relationship of Priming to Drug Efficacy

High mitochondrial priming, as determined by BH3 profiling, indicates that a cell is highly dependent on anti-apoptotic proteins like Bcl-2 for survival. This dependence makes the cell vulnerable to inhibitors that target these specific proteins.

Caption: Relationship between Bcl-2 dependence, priming, and drug sensitivity.

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bcl-2 Pathway | GeneTex [genetex.com]

- 4. apexbt.com [apexbt.com]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]

- 12. High-throughput dynamic BH3 profiling (HT-DBP) may quickly and accurately predict effective therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamic BH3 Profiling Predicts Drug Response - Innovations [innovations.dana-farber.org]

- 14. Dynamic BH3 profiling [bio-protocol.org]

- 15. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]

- 16. Dynamic BH3 profiling [bio-protocol.org]